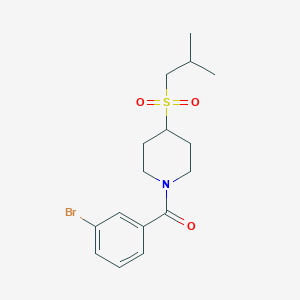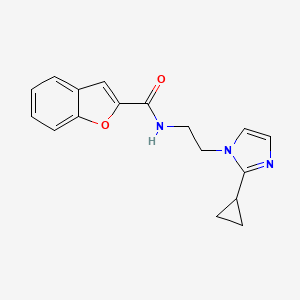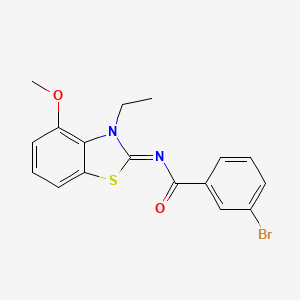![molecular formula C10H13Cl2F3N2 B2510877 Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2197053-07-7](/img/structure/B2510877.png)
Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2F3N2 and its molecular weight is 289.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
Cyclopropane derivatives, closely related to Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, are utilized for their bioactivity in various fields. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and related compounds have shown remarkable herbicidal and fungicidal activities, indicating potential agricultural applications (Tian, Song, Wang, & Liu, 2009).
Anticonvulsant Activity
Compounds similar to this compound have been synthesized and evaluated for anticonvulsant activities. Schiff bases of 3-aminomethyl pyridine, for example, have been observed to exhibit seizure protection, indicating potential in treating neurological disorders (Pandey & Srivastava, 2011).
Antiviral and Antibacterial Properties
Some cyclopropane derivatives have shown significant antiviral activities, particularly against influenza A virus, indicating their potential as antiviral agents. Similarly, their application in the synthesis of pyridone carboxylic acid antibacterial agents demonstrates their utility in developing new antibacterial drugs (Kolocouris et al., 1994; Uno et al., 1989).
Application in Organic Synthesis
Cyclopropane-containing compounds are integral in organic synthesis due to their unique spatial and electronic features. They are used in the direct cyclopropylation of cyclic amides and azoles, demonstrating their versatility in chemical syntheses (Gagnon et al., 2007).
Catalytic Activity
The use of this compound derivatives in catalysis is notable. For instance, palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including derivatives of this compound, have been synthesized and shown to exhibit catalytic activity, particularly in anticancer applications (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Certain iron(III) complexes containing this compound related compounds have demonstrated photocytotoxicity in red light, making them useful in cellular imaging and cancer treatment (Basu et al., 2014; Basu et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
cyclopropyl-[5-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-3-7(4-15-5-8)9(14)6-1-2-6;;/h3-6,9H,1-2,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZKALDJNHZOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CN=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)



![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)

![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)


![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)

